molecular formula C11H11NO B1601936 1-Amino-3-methoxynaphthalene CAS No. 50885-12-6

1-Amino-3-methoxynaphthalene

Cat. No.: B1601936
CAS No.: 50885-12-6
M. Wt: 173.21 g/mol
InChI Key: DWDXXQHBIDECOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methoxynaphthalene: is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, where an amino group is attached to the first carbon and a methoxy group is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Amino-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the nitration of 3-methoxynaphthalene to form 1-nitro-3-methoxynaphthalene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

1-Amino-3-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-nitro-3-methoxynaphthalene.

    Reduction: Formation of 1-amino-3-hydroxynaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-Amino-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Industry: It is used in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-amino-3-methoxynaphthalene depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the molecular targets and pathways involved, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-Amino-2-methoxynaphthalene
  • 1-Amino-4-methoxynaphthalene
  • 2-Amino-3-methoxynaphthalene

Comparison:

1-Amino-3-methoxynaphthalene is unique due to the specific positioning of the amino and methoxy groups on the naphthalene ring. This positioning affects its chemical reactivity and physical properties. For example, the electronic effects of the substituents can influence the compound’s ability to participate in certain reactions, making it more or less reactive compared to its isomers.

Properties

IUPAC Name

3-methoxynaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDXXQHBIDECOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579007
Record name 3-Methoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50885-12-6
Record name 3-Methoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Amino-3-methoxynaphthalene
Reactant of Route 3
1-Amino-3-methoxynaphthalene
Reactant of Route 4
1-Amino-3-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Amino-3-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Amino-3-methoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.